(E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
(E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is a Schiff base compound derived from the condensation of 2,3-dimethoxybenzaldehyde with 5-amino-1H-1,2,4-triazole-3-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their biological activities and ability to form stable complexes with metal ions .
Mechanism of Action
Target of Action
Similar compounds such as 3-amino-1,2,4-triazole are known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the sixth step of histidine production .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through competitive inhibition . This means they bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect the histidine biosynthesis pathway .
Pharmacokinetics
The compound is soluble in water , which suggests it could potentially be well-absorbed in the body.
Result of Action
The inhibition of an enzyme involved in histidine production could potentially lead to a decrease in histidine levels within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide typically involves the following steps:
Condensation Reaction: The compound is synthesized by condensing 2,3-dimethoxybenzaldehyde with 5-amino-1H-1,2,4-triazole-3-carbohydrazide in an ethanol solution.
Purification: The resulting product is then purified by recrystallization from ethanol to obtain the pure Schiff base compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
(E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antioxidant agent.
Coordination Chemistry: It can form stable complexes with metal ions, which are studied for their catalytic and biological properties.
Material Science: The compound’s ability to form complexes makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane: Another Schiff base derived from 2,3-dimethoxybenzaldehyde, known for its coordination chemistry applications.
Benzyl 2-(2,3-dimethoxybenzylidene) hydrazinecarbodithioate: A Schiff base with similar structural features, studied for its biological activities.
Uniqueness
(E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential antimicrobial and antioxidant properties make it a valuable compound for further research and application .
Properties
IUPAC Name |
3-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-20-8-5-3-4-7(9(8)21-2)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFPGPDMWFQAPO-MKMNVTDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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